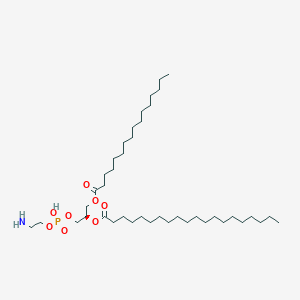
1-Hexadecanoyl-2-eicosanoyl-sn-glycero-3-phosphoethanolamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PE(16:0/20:0), also known as PE(36:0), belongs to the class of organic compounds known as phosphatidylethanolamines. These are glycerophosphoetahnolamines in which two fatty acids are bonded to the glycerol moiety through ester linkages. Thus, PE(16:0/20:0) is considered to be a glycerophosphoethanolamine lipid molecule. PE(16:0/20:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. PE(16:0/20:0) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PE(16:0/20:0) is primarily located in the membrane (predicted from logP) and intracellular membrane. PE(16:0/20:0) participates in a number of enzymatic reactions. In particular, Cytidine monophosphate and PE(16:0/20:0) can be biosynthesized from CDP-ethanolamine and DG(16:0/20:0/0:0) through its interaction with the enzyme choline/ethanolaminephosphotransferase. Furthermore, PE(16:0/20:0) can be biosynthesized from PS(16:0/20:0); which is catalyzed by the enzyme phosphatidylserine decarboxylase. Furthermore, PE(16:0/20:0) can be biosynthesized from PS(16:0/20:0); which is mediated by the enzyme phosphatidylserine decarboxylase. Finally, Cytidine monophosphate and PE(16:0/20:0) can be biosynthesized from CDP-ethanolamine and DG(16:0/20:0/0:0); which is mediated by the enzyme choline/ethanolaminephosphotransferase. In humans, PE(16:0/20:0) is involved in phosphatidylcholine biosynthesis PC(16:0/20:0) pathway and phosphatidylethanolamine biosynthesis pe(16:0/20:0) pathway.
1-hexadecanoyl-2-icosanoyl-sn-glycero-3-phosphoethanolamine is a 1,2-diacyl-sn-glycero-3-phosphoethanolamine in which the 1- and 2-acyl groups are specified as hexadecanoyl and icosanoyl respectively. It has a role as a mouse metabolite and a rat metabolite. It is a 1,2-diacyl-sn-glycero-3-phosphoethanolamine and a phosphatidylethanolamine 36:0. It derives from a hexadecanoic acid and an icosanoic acid.
Aplicaciones Científicas De Investigación
Phase Properties in Lipid Bilayers
- HEPE's mixing properties with other phospholipids have been explored in liquid-crystalline phases. Ahn and Yun (1999) investigated this by using fluorescent probes in lipid bilayers, finding that HEPE and similar phospholipids form lipid domains within these bilayers (Ahn & Yun, 1999).
Influence on Membrane Order and Dynamics
- The introduction of side chains in phospholipids, like HEPE, has been shown to impact the ordering in two-dimensional phases. Bringezu et al. (1998) found that different side-chain lengths affect the monolayer packing at the air/water interface, indicating the structural versatility of HEPE and similar molecules (Bringezu, Brezesinski, & Möhwald, 1998).
Molecular Organization and Phase Transitions
- Perly, Smith, and Jarrell (1985) studied HEPE's molecular properties and phase transitions, revealing how modifications in its structure can impact its behavior in lipid bilayers (Perly, Smith, & Jarrell, 1985).
Applications in Lung Surfactant Research
- Zhu et al. (2016) explored the use of HEPE in synthetic clinical lung surfactant preparations, showing its potential in improving surfactant spreading properties (Zhu, Sun, Hao, & Zhang, 2016).
Study of Lipid Membranes by Fluorescence Microscopy
- Skaug, Longo, and Faller (2009) developed a model for studying lipid membranes using HEPE, highlighting its role in fluorescence microscopy techniques (Skaug, Longo, & Faller, 2009).
Interaction with Small Molecules
- Huang et al. (2013) utilized HEPE to detect interactions between small molecules and lipid bilayers, demonstrating its utility in studying drug-lipid interactions (Huang, Zhao, Xu, Yang, & Cremer, 2013).
Synthesis and Characterization
- The synthesis and characterization of HEPE and its analogs have been a focus of research, providing insights into its structural properties and applications in biochemical studies. For instance, Abdelmageed et al. (1990) detailed the synthesis of labeled HEPE for use in biochemical studies (Abdelmageed, Duclos, Abushanab, & Makriyannis, 1990).
Propiedades
Fórmula molecular |
C41H82NO8P |
|---|---|
Peso molecular |
748.1 g/mol |
Nombre IUPAC |
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] icosanoate |
InChI |
InChI=1S/C41H82NO8P/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-41(44)50-39(38-49-51(45,46)48-36-35-42)37-47-40(43)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h39H,3-38,42H2,1-2H3,(H,45,46)/t39-/m1/s1 |
Clave InChI |
ZFCOGJGXPSVFIM-LDLOPFEMSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCCCC)COP(=O)(O)OCCN |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCC)COP(=O)(O)OCCN |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


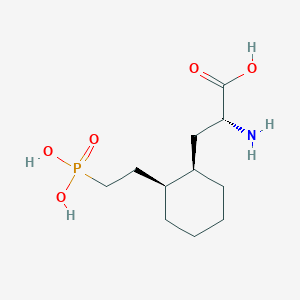
![2-[(3S)-3-[[(2S)-2-[[2-[8-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-4-oxo-1-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decan-3-yl]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetic acid](/img/structure/B1242892.png)
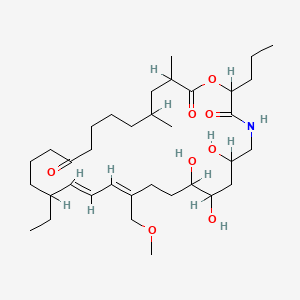
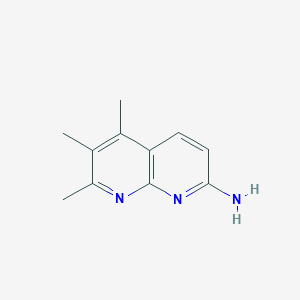
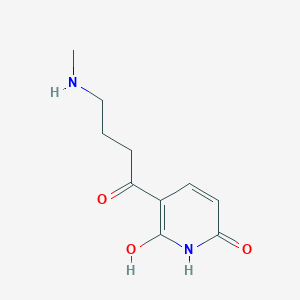
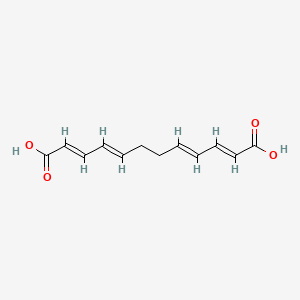
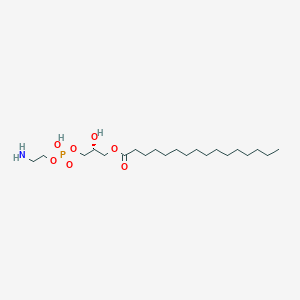
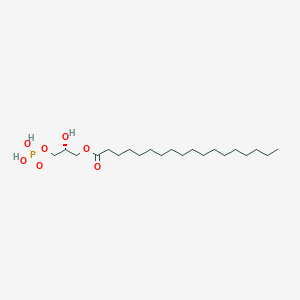
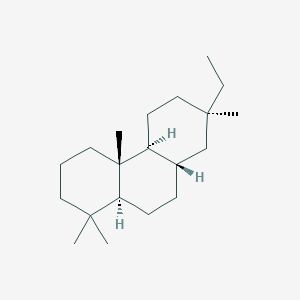
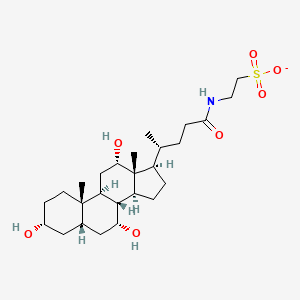
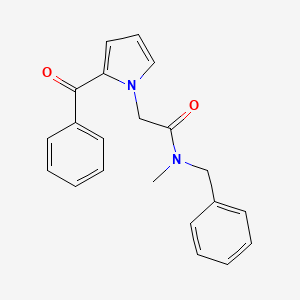
![3-(1-methyl-1H-pyrrol-2-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B1242908.png)

![N'-{[(3-methyl-4-nitrophenyl)carbonyl]oxy}pyridine-4-carboximidamide](/img/structure/B1242911.png)
